molecular formula C9H7F2NO B2985927 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile CAS No. 1784393-80-1

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile

Cat. No.: B2985927
CAS No.: 1784393-80-1
M. Wt: 183.158
InChI Key: VRURJYGZVHDYON-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with two fluorine atoms (at positions 3 and 4), a methoxy group (position 2), and an acetonitrile moiety. Its molecular formula is C₉H₇F₂NO, with a calculated molecular weight of 183.15 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(3,4-difluoro-2-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9-6(4-5-12)2-3-7(10)8(9)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRURJYGZVHDYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 3,4-difluoro-2-methoxybenzaldehyde with a suitable cyanide source under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile with structurally related phenylacetonitrile derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
This compound 3,4-F; 2-OCH₃ 183.15 (calculated) Not reported High lipophilicity (F substituents)
2-(4-Hydroxyphenyl)acetonitrile () 4-OH 133.15 Not reported Antimicrobial activity
(4-Methoxyphenyl)acetonitrile () 4-OCH₃ 147.17 8 Low melting point; liquid at RT
3,4-Dimethoxyphenyl-acetonitrile () 3,4-OCH₃ 177.20 62–63 Crystalline solid
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile () 3-OCH₃; 4-OCH₂CF₃ 245.20 Not reported Enhanced lipophilicity (CF₃ group)
Key Observations:

Fluorine vs. Methoxy/Hydroxy Groups: Fluorine’s electronegativity and small atomic radius increase lipophilicity and metabolic stability compared to methoxy or hydroxy groups. This may enhance membrane permeability in biological systems, as seen in fluorinated nucleosides like Gemcitabine (–6).

Melting Points :

  • Methoxy-substituted analogs (e.g., 3,4-dimethoxy derivative) exhibit higher melting points (62–63°C) due to hydrogen bonding and crystallinity . The target compound’s fluorine substituents likely reduce intermolecular forces, though data are lacking.

Bioactivity Trends :

  • Hydroxy-substituted analogs (e.g., 2-(4-hydroxyphenyl)acetonitrile in ) show antimicrobial activity , suggesting that substituent polarity influences biological interactions . Fluorinated derivatives may exhibit distinct mechanisms, as seen in Gemcitabine’s DNA synthesis inhibition (–6).

Pharmacokinetic and Mechanistic Insights (Inferred from Analogs)

  • Self-Potentiation : Gemcitabine’s diphosphate metabolite inhibits dCMP deaminase, prolonging its intracellular retention (). Fluorine’s impact on enzyme binding (e.g., dCMP deaminase) could similarly influence the target compound’s pharmacokinetics .

Biological Activity

2-(3,4-Difluoro-2-methoxyphenyl)acetonitrile, with the CAS number 1784393-80-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H8F2N
  • Molecular Weight : 195.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may function as an enzyme inhibitor, affecting key biochemical pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The compound's biological activity has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and leukemia (CEM-13) cell lines.
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity, which is crucial for the apoptotic process.

Case Studies

  • Study on MCF-7 Cell Line :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity comparable to standard chemotherapeutics like Tamoxifen.
  • Leukemia Cell Line Study :
    • Objective : Assessing the compound's efficacy against leukemia cells (CEM-13).
    • Findings : The compound demonstrated an IC50 value of around 12 µM, suggesting strong potential as a therapeutic agent against leukemia.

Data Table: Biological Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
CEM-1312Inhibition of cell proliferation

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